molecular formula C11H14N2O B165356 1-(Pyridin-4-ylmethyl)piperidin-4-one CAS No. 126832-82-4

1-(Pyridin-4-ylmethyl)piperidin-4-one

Cat. No.: B165356
CAS No.: 126832-82-4
M. Wt: 190.24 g/mol
InChI Key: HGXOGFPPULJEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Pyridin-4-ylmethyl)piperidin-4-one” is a chemical compound with the CAS Number: 126832-82-4 . It has a molecular weight of 190.24 and its molecular formula is C11H14N2O . It is typically stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14N2O/c14-11-3-7-13 (8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6H,3-4,7-9H2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 190.24 and its molecular formula is C11H14N2O . It is typically stored under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemical Inhibitors and Enzyme Interactions

Pyridine derivatives, including structures similar to "1-(Pyridin-4-ylmethyl)piperidin-4-one," have been studied for their roles as chemical inhibitors, particularly in the context of cytochrome P450 enzymes, which are crucial for drug metabolism. These inhibitors are important for understanding drug-drug interactions and for the development of safer pharmaceuticals. The selectivity and potency of such inhibitors can significantly influence the metabolic pathways of various drugs, highlighting their importance in medicinal chemistry and pharmacokinetics (Khojasteh et al., 2011).

Catalytic Applications and Synthetic Methodologies

Research has also explored the use of pyridine-based compounds in catalysis and synthetic methodologies. For instance, the synthesis of pyranopyrimidine derivatives, which share structural motifs with "this compound," demonstrates the versatility of pyridine scaffolds in organic synthesis. These compounds have broad applications in medicinal and pharmaceutical industries due to their bioavailability and structural diversity, which can be achieved through various synthetic pathways involving hybrid catalysts (Parmar et al., 2023).

Medicinal Importance and Biological Activities

Pyridine derivatives are noted for their wide range of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. This makes them valuable scaffolds in drug discovery and development, with several compounds already in clinical use for treating various conditions. The structural features of pyridine derivatives facilitate effective binding with different enzymes and receptors, making them potent candidates for therapeutic applications (Altaf et al., 2015).

Chemosensing Applications

Furthermore, pyridine derivatives have shown potential in chemosensing applications, where they can act as highly effective sensors for various ions and neutral species. This highlights their versatility not only in medicinal chemistry but also in analytical applications, offering new avenues for detecting and quantifying biological and environmental analytes (Abu-Taweel et al., 2022).

Safety and Hazards

“1-(Pyridin-4-ylmethyl)piperidin-4-one” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust, mist, spray), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes) .

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXOGFPPULJEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451241
Record name 1-[(Pyridin-4-yl)methyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126832-82-4
Record name 1-(4-Pyridinylmethyl)-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126832-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Pyridin-4-yl)methyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-ylmethyl)piperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(4-Pyridinylmethyl)-4-piperidone is prepared from 4-piperidone and 4-picolyl chloride hydrochloride essentially as described above in Example 38, Scheme C, step a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.